2-Hexanol

Overview

Description

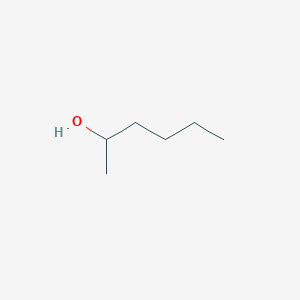

2-Hexanol, also known as hexan-2-ol, is an organic compound with the molecular formula C6H14O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the hexane chain. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications, including as a solvent and an intermediate in organic synthesis .

Mechanism of Action

Target of Action

2-Hexanol, also known as hexan-2-ol, is a six-carbon alcohol

Mode of Action

It’s also known that this compound has a chiral center and can be resolved into two different enantiomers , which may have different interactions with biological targets.

Biochemical Pathways

Its toxicity is based on metabolism to hexane-2,5-dione . This suggests that it may interact with metabolic pathways involving the liver, where many xenobiotic compounds are metabolized.

Pharmacokinetics

As mentioned earlier, it is metabolized to hexane-2,5-dione , which suggests hepatic metabolism involving oxidation reactions.

Result of Action

Its metabolite, hexane-2,5-dione, is known to be toxic . This suggests that exposure to this compound could potentially lead to cellular damage, particularly in tissues involved in its metabolism, such as the liver.

Biochemical Analysis

Biochemical Properties

2-Hexanol participates in various biochemical reactions. It is a key intermediate in amino acid biosynthesis, where 2-keto acids can be converted to a wide range of products . The hydroxy group in this compound can participate in hydrogen bonding, influencing its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of this compound are primarily based on its metabolism to hexane-2,5-dione This metabolite can have various effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to hexane-2,5-dione This process likely involves various binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, its metabolite hexane-2,5-dione has been shown to have dosage-dependent effects . Specific studies on the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key intermediate in amino acid biosynthesis, where 2-keto acids can be converted to a wide range of products . This process likely involves interactions with various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexanol can be synthesized through several methods:

Hydration of Hexene: One common method involves the hydration of hexene in the presence of an acid catalyst.

Reduction of 2-Hexanone: Another method involves the reduction of 2-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound often involves the oligomerization of ethylene followed by oxidation. This process uses triethylaluminum as a catalyst to form higher alkanes, which are then oxidized to produce the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

2-Hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a metal catalyst

Substitution: Halogenating agents such as thionyl chloride (SOCl2)

Major Products Formed

Oxidation: 2-Hexanone

Reduction: Hexane

Substitution: 2-Chlorohexane

Scientific Research Applications

Solvent and Intermediate

2-Hexanol is widely used as a solvent in various chemical processes due to its moderate volatility and ability to dissolve a range of organic compounds. It serves as an intermediate in the production of:

- Pharmaceuticals : Utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a solvent for drug formulations.

- Agrochemicals : Acts as a solvent and intermediate in pesticide production.

- Dyestuffs : Used in the formulation of dyes and pigments .

Fuel Additive

As a biomass-derived compound, this compound has potential applications as a renewable fuel additive. Its properties allow it to be blended with conventional fuels to improve combustion efficiency and reduce emissions .

Lubricants and Detergents

The compound is also employed in the formulation of lubricants and detergents, where it enhances performance characteristics such as viscosity and cleaning power. Its hydrophobic nature makes it suitable for use in formulations requiring water resistance .

Metabolic Studies

Research indicates that this compound is involved in metabolic pathways related to certain disorders, including celiac disease. Its metabolites, such as 2,5-hexanediol, are studied for their biological effects .

Antimicrobial Properties

Recent studies have investigated the antibacterial activity of hexanol vapors, including this compound, demonstrating effectiveness against various bacterial strains. This property suggests potential applications in food preservation and sanitation .

Safety and Environmental Considerations

While this compound has numerous applications, safety data sheets indicate that it can pose risks if not handled properly. Exposure can lead to skin irritation and respiratory issues; thus, appropriate safety measures must be implemented during handling and storage .

Case Studies

Comparison with Similar Compounds

2-Hexanol can be compared with other similar compounds, such as:

1-Hexanol: Unlike this compound, 1-hexanol has the hydroxyl group attached to the first carbon atom.

Uniqueness

This compound’s unique position of the hydroxyl group on the second carbon atom makes it a valuable intermediate in organic synthesis and a useful solvent in various industrial applications .

Biological Activity

2-Hexanol, also known as hexan-2-ol, is a secondary alcohol with the molecular formula . It is primarily utilized in industrial applications, including as a solvent and in the synthesis of various chemicals. This compound exhibits a range of biological activities that have garnered attention in scientific research, particularly concerning its effects on human health and the environment.

Toxicological Profile

The toxicological assessment of this compound reveals several important findings:

- Absorption and Metabolism : this compound is absorbed through the gastrointestinal tract and skin. It undergoes rapid metabolism via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), leading to the formation of various metabolites, including 2-hexanoic acid. Studies indicated that a substantial portion (approximately 86.9%) of the compound is excreted in urine as glucuronide conjugates within 24 hours after oral administration .

- Toxicity Studies : In animal studies, this compound demonstrated a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight per day. At higher doses, it was associated with increased liver weights and minimal hepatocellular hypertrophy, indicating potential liver toxicity .

- Mutagenicity : Research indicates that this compound does not exhibit mutagenic or clastogenic properties, as evidenced by bacterial reverse mutation assays that showed no increase in revertant colonies at high concentrations .

Pharmacological Effects

This compound has been studied for its pharmacological effects, particularly concerning its impact on immune function:

- Immunosuppressive Effects : Aliphatic alcohols, including this compound, have been shown to impair phagocytic activity in monocytes. This inhibition could potentially increase susceptibility to infections among heavy drinkers who consume alcoholic beverages containing such compounds .

- Antioxidant Activity : Some studies suggest that volatile oils containing this compound exhibit significant antioxidant properties. For instance, DPPH radical scavenging assays have indicated that certain concentrations of essential oils containing this compound can effectively neutralize free radicals .

Case Studies

Several case studies highlight the biological activity of this compound:

- Indoor Air Quality Research : A study on indoor air pollutants identified this compound as a significant irritant when inhaled, causing mucous membrane irritation in both animal models and human volunteers . This finding underscores the importance of monitoring indoor air quality for compounds like this compound.

- Volatile Fingerprinting : Research involving plum brandies revealed that this compound contributes to the volatile profile of these beverages. Its presence was quantified alongside other compounds, emphasizing its relevance in food chemistry and sensory evaluation .

Comparative Biological Activity Table

| Biological Activity | Findings |

|---|---|

| Absorption | Rapidly absorbed via gastrointestinal tract and skin; significant urinary excretion as glucuronide conjugates |

| Toxicity | NOAEL at 300 mg/kg/day; liver hypertrophy observed at higher doses |

| Mutagenicity | Non-mutagenic based on Ames test results |

| Immunosuppression | Inhibits phagocytic activity in monocytes; potential implications for infection susceptibility |

| Antioxidant Activity | Exhibits significant DPPH radical scavenging ability |

Properties

IUPAC Name |

hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVRIHYSUZMSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893088 | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

136 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

41 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.49 [mmHg] | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |

| Record name | (±)-2-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052019780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054972973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069203061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexanol, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CDT0V6T4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the neurotoxic effects of 2-Hexanol compared to n-hexane and its other metabolites?

A1: Research indicates that this compound possesses greater neurotoxic potential than n-hexane itself, but less than 2-hexanone (Methyl n-butyl ketone, MBK), 2,5-hexanediol, or 2,5-hexanedione. [, , , ] Animal studies have shown that while high doses of n-hexane are required to induce peripheral neuropathy, lower doses of this compound can cause similar effects, including gait disturbances and slowed nerve conduction velocity. [, ] This suggests that this compound plays a significant role in the development of n-hexane-induced neuropathy. [, ]

Q2: How is this compound metabolized in the body?

A2: In guinea pigs and mice, this compound is a common metabolite of both n-hexane and MBK. [] In vivo studies have shown that it can be further metabolized and excreted in the urine partly as glucuronide. [] In vitro studies using rat liver fractions have shown that the formation of this compound from MBK relies on the cytosol fraction, while its formation from n-hexane requires the microsomal fraction. []

Q3: Does the presence of other compounds influence the metabolism of n-hexane and the production of this compound?

A3: Yes, studies show that phenobarbital pretreatment increased this compound urinary excretion in guinea pigs treated with both n-hexane and MBK. [] Conversely, chloramphenicol selectively inhibits cytochrome P-450 isozymes in rat liver and lung, leading to decreased this compound formation from n-hexane. [] This highlights the role of specific cytochrome P-450 isozymes in this compound formation.

Q4: Can the urinary excretion of this compound and other n-hexane metabolites be used for monitoring occupational exposure?

A4: Yes, research suggests that measuring the urinary levels of n-hexane metabolites, including this compound, 2,5-hexanedione, 2,5-dimethylfuran, and γ-valerolactone, can be used to monitor occupational exposure to n-hexane and its isomers. [, ] A strong correlation has been observed between the levels of these metabolites in urine and the degree of exposure to these solvents in workplace settings. [, ]

Q5: What are the effects of this compound and other MBK metabolites on pupillomotor activity?

A5: Studies in guinea pigs have shown that MBK, 2,5-hexanedione, and this compound can negatively impact pupillary response. [] This effect was observed throughout the initial weeks of exposure and became more pronounced over time. [] The study suggests that the negative impact of this compound on pupillary response may be linked to its metabolic conversion into either MBK or 2,5-hexanedione. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H14O, and its molecular weight is 102.17 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While specific spectroscopic data is not provided in the provided abstracts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been used to identify and quantify this compound in various samples, including plant extracts, urine, and reaction mixtures. [, , , , ]

Q8: What is known about the physicochemical properties of this compound and its isomers under pressure?

A8: Research has explored the pressure and temperature dependence of the static permittivity and density of various heptanol isomers, including 1-heptanol, 3-heptanol, 3-methyl-2-hexanol, and 2-methyl-2-hexanol. [] The study revealed that static permittivity is sensitive to pressure, temperature, and the specific isomeric structure of the alcohol. [] The Kirkwood dipole correlation factor (g) was also calculated, showing significant variation with pressure and temperature depending on the isomer. []

Q9: Are there any known catalytic applications of this compound?

A9: While the provided abstracts do not directly mention catalytic applications of this compound, its production from 5-hydroxymethylfurfural (HMF) over Au/ZrO2 catalysts has been reported. [] This reaction highlights the potential of using this compound as a platform molecule for synthesizing liquid transportation fuels from biomass. []

Q10: What are the applications of magnesium phosphates in the conversion of this compound, and how do their properties influence catalytic behavior?

A10: Magnesium orthophosphates have been investigated as catalysts for converting this compound. [, ] The specific structure, composition, and surface properties of these catalysts, which are influenced by their synthesis method, significantly impact their activity and selectivity in this compound conversion. [, ] For example, catalysts containing NaMgPO4/MgO exhibited different acidic and basic site populations compared to NaMgPO4/Mg2P2O7, leading to variations in their catalytic behavior. []

Q11: Can copper nanoclusters supported on zirconia catalyze the selective oxidation of n-hexane to this compound?

A11: Yes, research has demonstrated that Cu(II) nanoclusters supported on nanocrystalline zirconia effectively catalyze the selective oxidation of n-hexane to this compound. [] This catalyst, prepared using a hydrothermal method with a cationic surfactant, achieved notable n-hexane conversion and this compound selectivity without requiring a solvent. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.